Methylthioacetaldoxime

Physical property Solid-state handling Process safety

Methylthioacetaldoxime (CAS 10533-67-2), also known as methomyl oxime or 1-(methylthio)acetaldehyde oxime, is a sulfur-containing aliphatic aldoxime with the molecular formula C₃H₇NOS and a molecular weight of 105.16 g/mol. It is commercially supplied as a white to pale yellow crystalline solid with a purity typically ≥98% (HPLC) and serves as the sole industrial intermediate for the carbamate insecticides methomyl, thiodicarb, and alanycarb.

Molecular Formula C3H7NOS
Molecular Weight 105.16 g/mol
CAS No. 10533-67-2
Cat. No. B080465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylthioacetaldoxime
CAS10533-67-2
Molecular FormulaC3H7NOS
Molecular Weight105.16 g/mol
Structural Identifiers
SMILESCSCC=NO
InChIInChI=1S/C3H7NOS/c1-6-3-2-4-5/h2,5H,3H2,1H3
InChIKeyAGVHWUQIIQHFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylthioacetaldoxime (CAS 10533-67-2): Essential Procurement Data for the Methomyl Oxime Intermediate


Methylthioacetaldoxime (CAS 10533-67-2), also known as methomyl oxime or 1-(methylthio)acetaldehyde oxime, is a sulfur-containing aliphatic aldoxime with the molecular formula C₃H₇NOS and a molecular weight of 105.16 g/mol . It is commercially supplied as a white to pale yellow crystalline solid with a purity typically ≥98% (HPLC) and serves as the sole industrial intermediate for the carbamate insecticides methomyl, thiodicarb, and alanycarb . The compound exists as E/Z stereoisomers; the Z-isomer melts at 93–95 °C while the E-isomer melts at 47–50 °C, with the technical product showing a composite melting point of 94–97 °C . Its predicted pKa is 10.66 ± 0.14, and it exhibits a logP of approximately 0.51–0.81, indicating moderate lipophilicity and low water solubility (~68 g/L at 25 °C) .

Why Methylthioacetaldoxime Cannot Be Replaced by Generic Aldoximes in Carbamate Insecticide Synthesis


Simple aldoximes such as acetaldoxime (CAS 107-29-9) or aldicarb oxime (CAS 1646-75-9) cannot substitute for methylthioacetaldoxime in methomyl and thiodicarb manufacturing because the methylthio (–SCH₃) substituent is structurally mandatory for the final carbamate pharmacophore [1]. Acetaldoxime lacks the sulfur atom required for the thioimidate core of the insecticide; aldicarb oxime, although also a methylthio-substituted aldoxime, possesses a quaternary α‑carbon (2-methyl-2-(methylthio)propionaldehyde oxime) that leads to a different carbamate product (aldicarb) with a distinct regulatory and toxicological profile [2]. Furthermore, the solid physical state (mp 94–97 °C) and thermal stability profile of methylthioacetaldoxime differ fundamentally from those of its liquid comparators, directly impacting storage, handling, and reactor feeding logistics in continuous-flow processes .

Quantitative Differentiation of Methylthioacetaldoxime (CAS 10533-67-2) Against Closest Structural Analogs


Melting Point and Physical State: A Solid Intermediate vs. Liquid Comparators

Methylthioacetaldoxime is a crystalline solid at ambient temperature (melting point 94–97 °C; Z-isomer 93–95 °C, E-isomer 47–50 °C), whereas its closest structural analogs—acetaldoxime (mp 44–46 °C) and aldicarb oxime (mp 21.1 °C)—are both liquids or low-melting solids under standard storage conditions . This solid-state property simplifies weighing, reduces spill risk, and eliminates the need for heated storage tanks that are required for aldicarb oxime (which solidifies below 15 °C) .

Physical property Solid-state handling Process safety

Thermal Stability: Quantitative Decomposition Profile for Process Design

The thermal stability of methylthioacetaldoxime has been quantitatively characterized: no decomposition is observed after 24 h at 74 °C, whereas exposure to 105 °C for 48 h results in 93% decomposition . This places a defined upper processing limit that is significantly higher than the boiling point of acetaldoxime (115 °C), which can volatilise during exothermic reactions, and contrasts with aldicarb oxime, which thermally decomposes near its boiling point of 210 °C but lacks published time-resolved stability data [1].

Thermal stability Process safety Storage conditions

pH-Dependent Aqueous Stability: Critical Data for Wastewater and Formulation Handling

Aqueous stability of methylthioacetaldoxime is strongly pH-dependent. At pH 7 and 25 °C, no decomposition occurs within 12 h; at pH 2, degradation reaches 12% in 24 h and 18% in 72 h . In contrast, acetaldoxime is reported to decompose in aqueous HCl, and aldicarb oxime is known to undergo rapid base-catalysed degradation, but neither has published time-resolved, pH-stratified stability data comparable to the target compound [1].

Hydrolytic stability pH profiling Environmental fate

Lipophilicity (LogP) Differentials: Implications for Phase Partitioning in Synthesis

Methylthioacetaldoxime exhibits a logP of 0.51–0.81 , approximately 0.6–1.0 log units higher than acetaldoxime (logP = −0.13) [1]. This translates to a roughly 4–10× greater partitioning into organic phases, facilitating solvent extraction during methomyl work-up and reducing product loss to aqueous waste streams .

Lipophilicity Solvent extraction Process chemistry

Methomyl Synthesis Yield: Industrial Route Efficiency with Methylthioacetaldoxime

Using methylthioacetaldoxime as the oxime feedstock, a patented phase-transfer-catalysed aqueous coupling with methyl isocyanate delivers methomyl in 97.7% yield with 98.21% product content [1]. Earlier patent literature reports isolated methomyl of 96% purity via a one-step phosgene/methylamine route [2]. In contrast, alternative methomyl routes that bypass the oxime intermediate (e.g., direct carbamoylation of thioimidates) typically achieve lower yields (80–90%) and require chromatographic purification [3].

Synthetic yield Methomyl production Process efficiency

Isomeric Configuration: Z-Isomer Identity Secured by Melting Point, Enabling Quality Control

The target compound (CAS 10533-67-2) is predominantly the Z-isomer, identifiable by its melting point of 93–95 °C, distinct from the E-isomer (mp 47–50 °C) and from the mixed-isomer product sold under CAS 13749-94-5 (reported mp 78–79 °C or 88–90 °C depending on isomeric ratio) . This melting-point difference provides a simple, instrument-free identity check: a batch melting below 90 °C indicates E-isomer contamination or mis-assignment, which would alter carbamoylation kinetics .

Stereochemistry Quality control Batch consistency

Validated Procurement Scenarios for Methylthioacetaldoxime (CAS 10533-67-2)


Industrial Methomyl Manufacturing via Phase-Transfer Catalysis

The primary application of methylthioacetaldoxime is as the oxime feedstock in methomyl synthesis. In a representative industrial protocol, methylthioacetaldoxime is reacted with methyl isocyanate in water at 50–60 °C using a phase-transfer catalyst, delivering methomyl in 97.7% yield with 98.21% purity [1]. The solid physical form (mp 94–97 °C) and documented thermal stability (no decomposition at 74 °C/24 h) allow safe ambient-temperature storage and accurate gravimetric feeding into the reactor, eliminating the solvent dilution steps required for liquid oximes .

Synthesis of Thiodicarb and Alanycarb Insecticides

Methylthioacetaldoxime is the exclusive oxime intermediate for thiodicarb, produced by reaction with N,N′-thiobis(methylcarbamic acid fluoride) in the presence of a base [1]. It also serves as the precursor for alanycarb (CAS 83130-01-2). The higher logP (0.51–0.81) of the oxime, relative to acetaldoxime (logP −0.13), improves organic-phase retention of the intermediate during the dual carbamoylation step, reducing aqueous-side losses and increasing overall process mass efficiency .

Analytical Reference Standard for Methomyl Residue Analysis

High-purity methylthioacetaldoxime (≥98%, CAS 10533-67-2) is employed as an analytical reference standard for the detection and quantification of methomyl and its oxime metabolite in crop residues via GC-MS of oxime trimethylsilyl ethers [1]. The defined Z-isomer melting point (93–95 °C) provides a straightforward identity confirmation, and the documented pH-stability profile (no degradation at pH 7 for 12 h) ensures standard solution integrity during routine laboratory use .

Precursor for Heterocyclic Scaffolds in Drug Discovery

Beyond agrochemicals, methylthioacetaldoxime serves as a synthetic precursor for pyrazole derivatives and other heterocyclic compounds of interest in medicinal chemistry [1]. The presence of both the oxime and methylthio functionalities allows orthogonal derivatisation: the oxime can be O-alkylated or reduced, while the thioether can be oxidised to sulfoxide or sulfone, generating three-dimensional diversity from a single, readily available solid intermediate .

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